

# Navigating the Statistical Landscape of Evenamide Clinical Trials: A Technical Support Guide

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## Compound of Interest

Compound Name: *Evenamide*

Cat. No.: *B1671789*

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This technical support center provides essential guidance on the statistical analysis methods pertinent to clinical trial data for **evenamide**. Authored for professionals in drug development, this resource offers troubleshooting advice and frequently asked questions to navigate the complexities of analyzing **evenamide**'s efficacy and safety data.

## Frequently Asked Questions (FAQs)

Q1: What is the standard primary efficacy endpoint in **evenamide** clinical trials for schizophrenia, and how is it typically analyzed?

A1: The standard primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at a prespecified time point, often 4 or 6 weeks. [1][2] The primary analysis is typically an Analysis of Covariance (ANCOVA), with the baseline PANSS total score as a covariate and treatment group as the main factor. [3][4]

Q2: We are observing a significant number of dropouts in our longitudinal study. What are the recommended methods for handling this missing data?

A2: High dropout rates are a known challenge in schizophrenia trials. [5][6] While older methods like Last Observation Carried Forward (LOCF) have been used, they are now discouraged due to potential bias. [7][8] The preferred modern approaches are:

- Mixed Models for Repeated Measures (MMRM): This method is a popular choice for analyzing longitudinal data as it can handle data that is missing at random (MAR) and models the correlation of measurements over time.[8][9][10][11]
- Multiple Imputation (MI): This technique involves creating multiple complete datasets by imputing the missing values, analyzing each dataset, and then pooling the results.[3][4][8] Sensitivity analyses using different imputation methods are also recommended to assess the robustness of the results.[3][4]

Q3: How should we analyze responder rates in our **evenamide** trial?

A3: Responder analysis is a key secondary endpoint. A common definition of a responder is a patient who achieves a certain percentage reduction from baseline in their PANSS total score, for example, a reduction of  $\geq 20\%$  or  $\geq 30\%$ . [9][12][13] These binary outcomes can be analyzed using logistic regression or Chi-square/Fisher's exact tests to compare the proportion of responders between the **evenamide** and placebo groups.

Q4: Can a paired t-test be used to analyze the change in PANSS scores?

A4: A paired t-test is appropriate for assessing the statistical significance of the change from baseline within a single treatment group (e.g., to show that the **evenamide** group experienced a significant change from their own baseline). [14][15] However, for the primary efficacy analysis comparing **evenamide** to placebo, an ANCOVA or MMRM is the more appropriate and robust method as it compares the difference in the change from baseline between the two groups.

Q5: Our data for seizure frequency is not normally distributed. What statistical models should we consider?

A5: Seizure frequency data is often skewed. Non-parametric tests or generalized linear models that can handle count data, such as Poisson or Negative Binomial regression, are suitable alternatives to standard parametric tests.

## Experimental Protocols

### Primary Efficacy Analysis: ANCOVA for PANSS Total Score Change

- Objective: To compare the efficacy of **evenamide** to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in PANSS total score.
- Data Collection: PANSS total scores are collected at baseline and at specified follow-up visits (e.g., weekly for 4-6 weeks).
- Statistical Model: An ANCOVA model is fitted with the change from baseline in PANSS total score as the dependent variable. The model includes the treatment group (**evenamide** vs. placebo) as a fixed effect and the baseline PANSS total score as a continuous covariate.
- Interpretation: The primary outcome is the least-squares mean difference in the change from baseline between the **evenamide** and placebo groups. A statistically significant p-value (typically <0.05) indicates that **evenamide** has a greater effect on reducing PANSS scores compared to placebo.[2][16]

## Handling Missing Data: Mixed Model for Repeated Measures (MMRM)

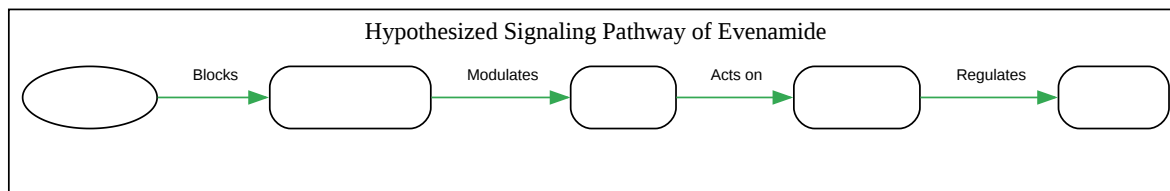
- Objective: To analyze the longitudinal PANSS data while accounting for missing data due to patient dropouts.
- Data Structure: The data should be in a "long" format, with one row per patient per visit.
- Statistical Model: The MMRM model includes the PANSS total score as the dependent variable. The model specifies fixed effects for treatment, visit, and the treatment-by-visit interaction, as well as the baseline PANSS score as a covariate. An appropriate covariance structure (e.g., unstructured) is chosen to model the within-patient correlation of repeated measurements.[11]
- Interpretation: The treatment effect is estimated at each post-baseline visit. This method provides valid inferences under the Missing at Random (MAR) assumption.[8]

## Quantitative Data Summary

| Parameter                                     | Evenamide<br>(30 mg bid) | Placebo                  | LS Mean<br>Difference | p-value | Effect Size<br>(Cohen's d) |
|---|--------------------------|--------------------------|-----------------------|---------|----------------------------|
| PANSS Total<br>Score<br>Reduction<br>(Day 29) | -10.2 points             | -7.6 points              | 2.5                   | 0.006   | 0.33                       |
| CGI-S Score<br>Reduction<br>(Day 29)          | Not explicitly<br>stated | Not explicitly<br>stated | 0.16                  | 0.037   | Not explicitly<br>stated   |

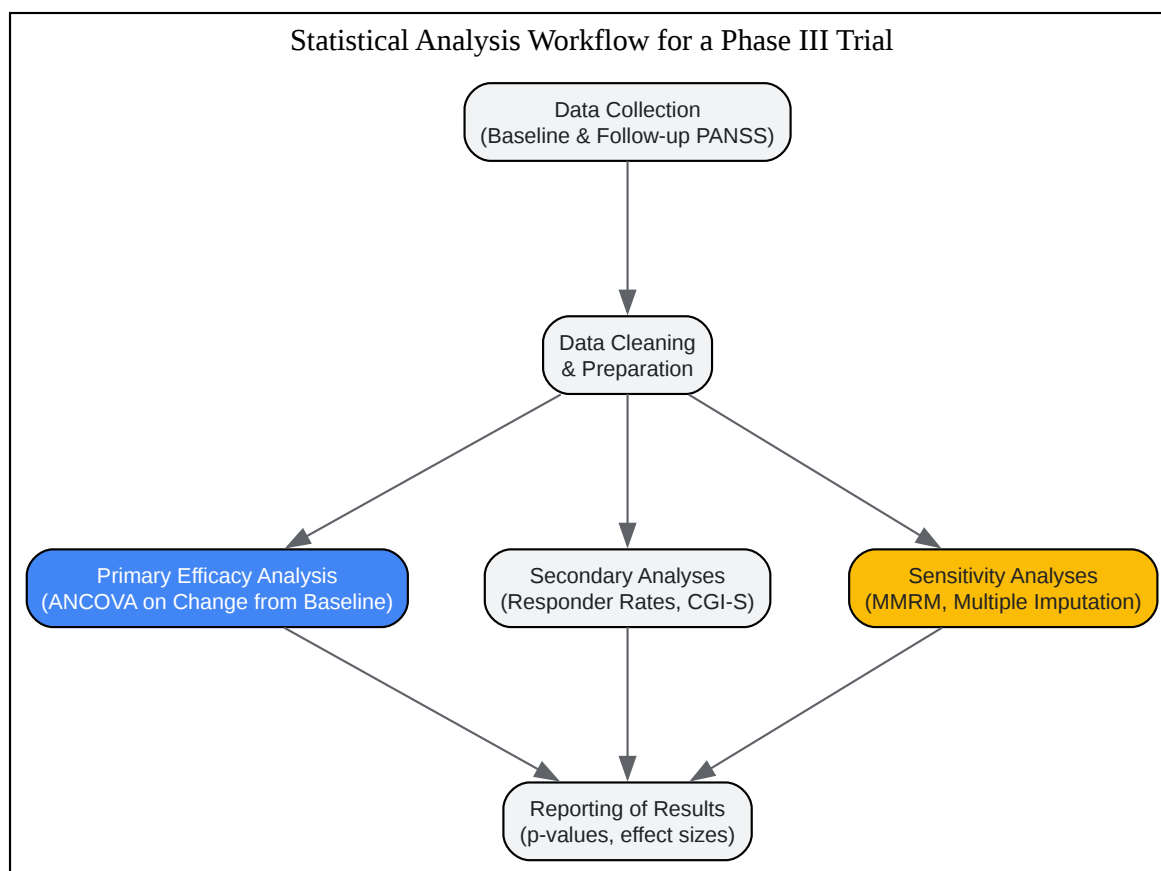
This table summarizes results from a Phase II/III study of **evenamide** as an add-on therapy in patients with chronic schizophrenia.[2][16]

## Visualizations



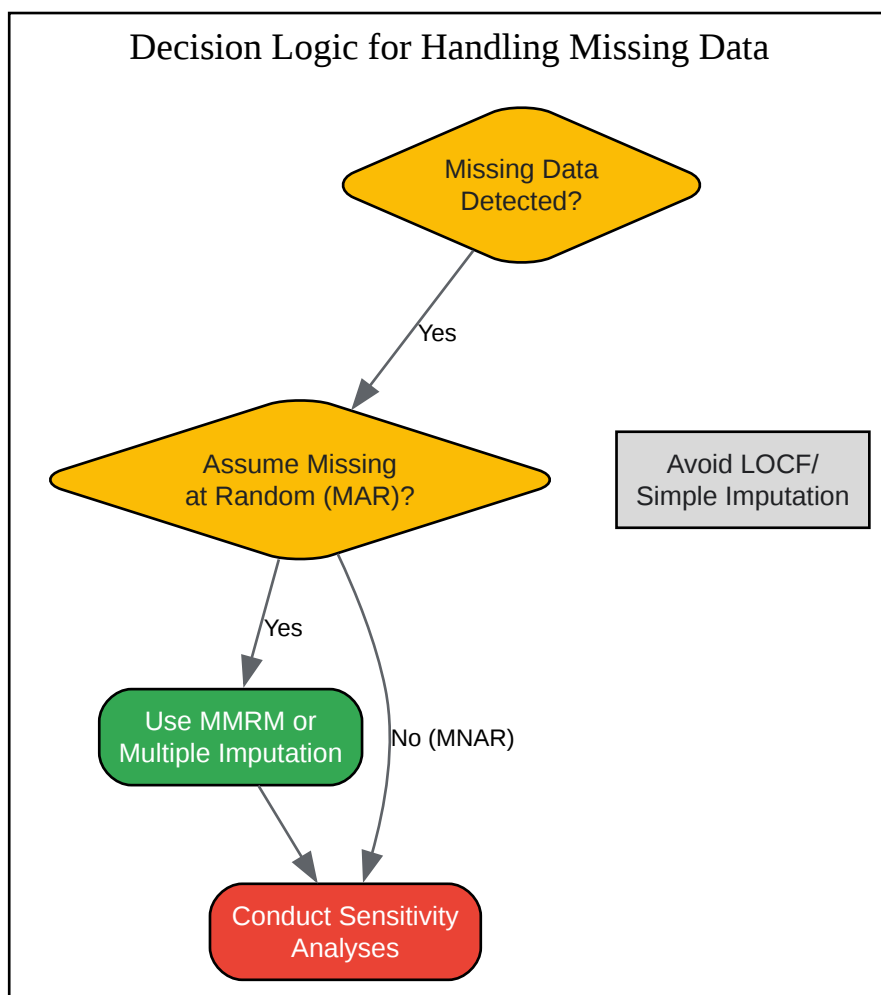
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Caption: Hypothesized mechanism of action for **evenamide**.



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Caption: Typical workflow for statistical analysis in an **evenamide** clinical trial.



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Caption: Logical approach to addressing missing data in clinical trials.

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